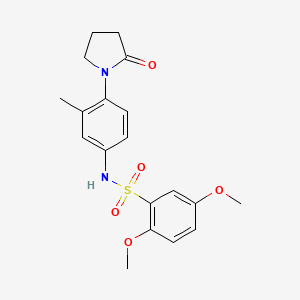
2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
Benzenesulfonamide derivatives have been investigated for their inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in pH regulation and CO2 transport. Research by Vaškevičienė et al. (2019) focused on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides, demonstrating their potential as inhibitors with selectivity towards specific CA isoforms. This suggests their applicability in developing selective therapeutic agents for conditions where CA activity is implicated (Vaškevičienė et al., 2019).
Photosensitizers in Photodynamic Therapy
Pişkin et al. (2020) synthesized a zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base, exhibiting high singlet oxygen quantum yield. The study highlights the compound's potential as a Type II photosensitizer for cancer treatment in photodynamic therapy, a method that utilizes light to activate a photosensitizing agent to kill cancer cells, indicating the role of benzenesulfonamide derivatives in developing new therapeutic options (Pişkin et al., 2020).
COX-2 Inhibitors
Hashimoto et al. (2002) explored 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective inhibitors of cyclooxygenase-2 (COX-2), leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. Such compounds have applications in treating inflammatory diseases, showcasing the therapeutic potential of benzenesulfonamide derivatives (Hashimoto et al., 2002).
Antimicrobial Agents
Ghorab et al. (2017) synthesized novel thiourea derivatives bearing benzenesulfonamide moiety, exhibiting antimicrobial activity against Mycobacterium tuberculosis. This research underscores the potential of benzenesulfonamide derivatives as scaffolds for developing new antimicrobial agents, crucial for tackling antibiotic resistance (Ghorab et al., 2017).
Synthetic Applications in Organic Chemistry
Familoni (2002) discussed the synthetic applications of metalated sulfonamides, including benzenesulfonamides, in organic synthesis. The study highlights their role as Directed Metalation Groups (DMGs) in facilitating the synthesis of complex organic molecules, indicating their importance in the development of new synthetic methodologies (Familoni, 2002).
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which this compound may be classified under, have shown to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, a group this compound could potentially belong to, are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)18-12-15(25-2)7-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRNAKRWDIQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)


![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)
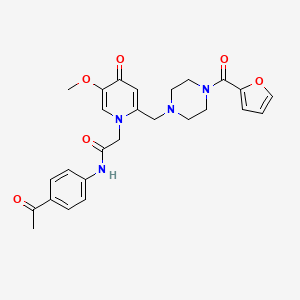

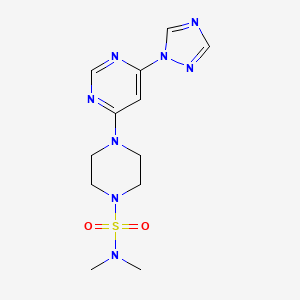
![N-(3-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2969576.png)
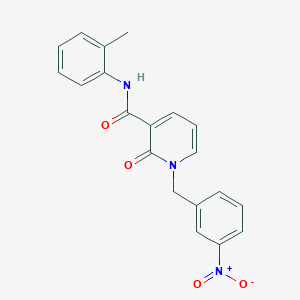
![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)
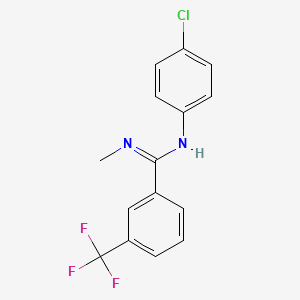
![N-(2-chloro-4-fluorophenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2969584.png)